molecular formula C19H17ClN2O2 B12862861 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12862861
M. Wt: 340.8 g/mol
InChI Key: LIQGKCANZRDQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, dimethylphenyl, and carboxylic acid groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs catalysts and optimized reaction conditions to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenation, nitration, and sulfonation reactions are performed using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
  • 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C19H17ClN2O2/c1-11-4-9-16(12(2)10-11)22-18(14-5-7-15(20)8-6-14)17(19(23)24)13(3)21-22/h4-10H,1-3H3,(H,23,24)

InChI Key

LIQGKCANZRDQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.